Otonecine

Vue d'ensemble

Description

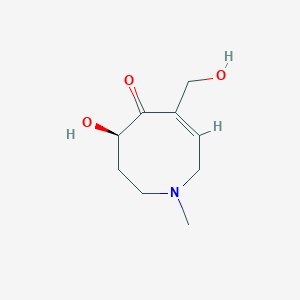

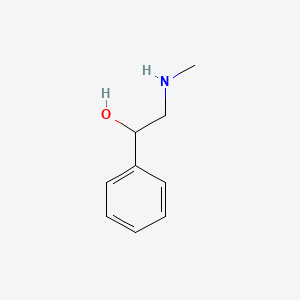

Otonecine is an alkaloid with the molecular formula C9H15NO3 . It is a type of pyrrolizidine alkaloid (PA) that is predominantly produced by plants as defense chemicals against herbivores . The formation of an unstable pyrrolic ester plays a key role in this compound-type PA-induced hepatotoxicity .

Synthesis Analysis

Pyrrolizidine alkaloids (PAs) like this compound are synthesized by plants. The intermediates of their biosynthesis have been well defined by feeding experiments . One enzyme involved in PA biosynthesis that has been characterized so far is the homospermidine synthase, which catalyzes the first committed step in PA biosynthesis . A new this compound-type pyrrolizidine alkaloid, secopetasitenine, was isolated from the whole plant of Petasites japonicus. Its structure was determined by spectroscopic analyses and chemical conversion from the known alkaloid petasitenine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a typical pyrrolizidine motif . This compound is not a genuine bicyclus, but may act as such due to transannular interactions of the keto group and the tertiary amine . These interactions are also likely the reason that this compound-type PAs are present in plants as free bases rather than N-oxides .Chemical Reactions Analysis

This compound-type PAs induce hepatotoxicity, and the formation of an unstable pyrrolic ester plays a key role . The hepatotoxic effects of this compound on the proliferation of Huh-7.5 cells have been investigated . This compound-type PAs can inhibit cell proliferation and induce apoptosis in a concentration-dependent manner .Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.22 g/mol . It is a powder in physical form . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Characterization and Metabolic Activation

Otonecine-type pyrrolizidine alkaloids, including clivorine and ligularine from Ligularia hodgsonii , have been characterized for their unique solubility properties, which contribute to their hepatotoxic effects. These alkaloids display dual solubility in both nonpolar and aqueous solutions, a characteristic that may play a role in the intoxication resulting from consumption of water extracts containing these compounds (Lin et al., 2000).

Hepatotoxicity and DNA Adduct Formation

The metabolic activation of this compound-type pyrrolizidine alkaloids has been studied to understand their hepatotoxic effects. These compounds are activated by hepatic cytochromes P450s to generate reactive intermediates, leading to the formation of pyrrole-protein adducts. Such adducts are considered mechanism-based biomarkers for assessing the toxicity of these alkaloids (Ruan et al., 2014).

In Vitro Studies on Hepatocytes

In vitro studies on primary cultured rat hepatocytes have demonstrated that clivorine, an this compound-type pyrrolizidine alkaloid, induces oxidative stress injury. This is evidenced by decreased cell viability, increased lipid peroxidation, and alterations in activities of key antioxidant enzymes. These findings suggest that this compound-type alkaloids can cause significant oxidative damage and affect cellular redox balance (Ji et al., 2010).

Implications in Herbal Medicines

Research has highlighted the presence of this compound-type pyrrolizidine alkaloids in traditional Chinese herbal medicines, such as Chuan Zi Wan (Ligulariae Radix et Rhizoma) , used for antitussive purposes. These studies have raised concerns about the potential health risks associated with consuming herbal products containing this compound-type alkaloids. Comprehensive profiling of these compounds in such herbal medicines is crucial for assessing their safety (Tang et al., 2012).

Safety and Hazards

Otonecine, like other PAs, can be hazardous. It is recommended to avoid dust formation, breathing vapors, mist, or gas. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition. Prolonged or repeated exposure should be avoided .

Propriétés

IUPAC Name |

(4R,6Z)-4-hydroxy-6-(hydroxymethyl)-1-methyl-2,3,4,8-tetrahydroazocin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-10-4-2-7(6-11)9(13)8(12)3-5-10/h2,8,11-12H,3-6H2,1H3/b7-2-/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGROPQORVALZ-VKWJFSHESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(=O)C(=CC1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C(=O)/C(=C\C1)/CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022079 | |

| Record name | Otonecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6887-34-9 | |

| Record name | Otonecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of otonecine?

A1: this compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound-type PAs, specifically those with transannular interactions between the nitrogen atom and a carbonyl group, exhibit a broad infrared absorption band near 1600 cm-1. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in elucidating the structure of this compound and its derivatives. Two-dimensional NMR techniques, such as HETCOR, further aid in assigning chemical shifts and confirming structural features.

Q3: How are this compound-type PAs metabolized in the liver?

A3: Similar to retronecine-type PAs, this compound-type PAs undergo metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This metabolic process involves the oxidation of the necine base, leading to the formation of reactive pyrrolic esters.

Q4: What is the role of the reactive pyrrolic ester in this compound-type PA toxicity?

A4: The reactive pyrrolic ester, generated through the metabolic activation of this compound-type PAs, is a highly reactive intermediate. It can bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and potentially contributing to the development of hepatotoxicity.

Q5: Are there any specific biomarkers for this compound-type PA exposure?

A5: Research suggests that the reactive pyrrolic ester derived from this compound-type PAs can form adducts with DNA. These DNA adducts, specifically 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts, could potentially serve as biomarkers of exposure and may be linked to PA-induced tumorigenicity.

Q6: How do species differences in metabolism affect susceptibility to this compound-type PA toxicity?

A6: Studies comparing the metabolic activation of the this compound-type PA clivorine in rats and guinea pigs have revealed significant species differences. Male rats exhibit a high rate of metabolic activation, leading to the formation of the reactive pyrrolic ester and subsequent liver damage. In contrast, guinea pigs exhibit a lower rate of metabolic activation and a higher rate of detoxification, making them less susceptible to clivorine-induced hepatotoxicity.

Q7: What analytical methods are used to identify and quantify this compound-type PAs?

A7: Several analytical methods are employed to characterize and quantify this compound-type PAs in various matrices:

- Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the initial detection and separation of PAs based on their polarity and interactions with the stationary phase.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry. It allows for the identification and quantification of individual PAs based on their retention times and mass spectral fragmentation patterns.

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. It is particularly suitable for analyzing polar and thermally labile compounds like PAs. Different LC-MS techniques, such as LC-ESI-MS/MS, can provide valuable information about the structure and fragmentation patterns of PAs, aiding in their identification and characterization.

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is widely used for the separation and quantification of PAs. Coupled with ultraviolet (UV) detection, HPLC-UV provides a robust and sensitive method for quantifying PAs in various matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)